molecular formula C14H20O3 B1345042 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid CAS No. 899349-88-3

4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid

Cat. No.: B1345042
CAS No.: 899349-88-3
M. Wt: 236.31 g/mol
InChI Key: YVRYSNLJPZUWQZ-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid is an organic compound with a complex structure that includes an ethoxy group, two methyl groups, and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 4-ethoxy-3,5-dimethylphenol with a suitable butyric acid derivative under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 4-(4-formyl-3,5-dimethyl-phenyl)-butyric acid, while reduction of the carboxylic acid can produce 4-(4-ethoxy-3,5-dimethyl-phenyl)-butanol.

Scientific Research Applications

4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxy-3,5-dimethyl-phenyl)-butyric acid
  • 4-(4-Ethoxy-3,5-dimethyl-phenyl)-propionic acid
  • 4-(4-Ethoxy-3,5-dimethyl-phenyl)-acetic acid

Uniqueness

4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid is unique due to the presence of the ethoxy group and the specific positioning of the methyl groups on the aromatic ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

4-(4-ethoxy-3,5-dimethylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-4-17-14-10(2)8-12(9-11(14)3)6-5-7-13(15)16/h8-9H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRYSNLJPZUWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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